BTK Inhibitory Potency: 2,3-Dimethoxybenzamide vs. Closest Patent Examples
In a direct comparison from the same BTK in vitro enzymatic assay, CAS 955221-10-0 (Example 99) demonstrates an IC₅₀ of 1 nM, placing it among the most potent examples in the patent [1]. By contrast, Example 236, a structurally distinct analog from the same patent, yields an IC₅₀ of 5.5 nM, representing a 5.5-fold loss in potency [2]. While Example 66 also achieves sub-nanomolar potency (IC₅₀ < 1 nM), the 2,3-dimethoxy substitution in Example 99 provides a distinct physicochemical profile that may offer advantages in downstream developability [3].
| Evidence Dimension | BTK enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | Example 236: IC₅₀ = 5.5 nM; Example 66: IC₅₀ < 1 nM |
| Quantified Difference | 5.5-fold more potent than Example 236; equipotent to Example 66 |
| Conditions | BTK in vitro assay measuring compound potency through IC₅₀ determination (BindingDB assay ID 11897) |
Why This Matters
For procurement decisions, the 1 nM BTK IC₅₀ confirms that CAS 955221-10-0 is a high-potency starting point for BTK-targeted programs, while its distinct substitution pattern may differentiate it from equally potent but structurally divergent examples in solubility and metabolic stability.
- [1] BindingDB, BDBM658440, BTK IC₅₀ = 1 nM for Example 99 (US20240083900). View Source
- [2] BindingDB, BDBM658410, BTK IC₅₀ = 5.5 nM for Example 236 (US20240083900). View Source
- [3] BindingDB, BDBM658428, BTK IC₅₀ < 1 nM for Example 66 (US20240083900). View Source
